molecular formula C20H22N6O2 B2808889 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide CAS No. 1021258-96-7

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide

Numéro de catalogue: B2808889
Numéro CAS: 1021258-96-7
Poids moléculaire: 378.436
Clé InChI: BJUUBWQZLRQMPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide (CAS 1021258-96-7) is a high-purity chemical compound with a molecular formula of C20H22N6O2 and a molecular weight of 378.44 g/mol, supplied with a purity of 95% or higher . This molecule features a pyridazine core, a heterocyclic structure known for a wide spectrum of biological activities . Pyridazine-based compounds are increasingly popular in drug discovery and have been developed into marketed pharmaceuticals, with research applications primarily in oncology, as well as in inflammation, hypertension, and cardiovascular disease . The compound's structure incorporates a 4-methylpyridin-2-yl group, linking it to the pyridine chemical class. Pyridine and its derivatives are fundamental building blocks in drug molecules, found in over 180 marketed drugs, and are particularly prevalent in nearly one-fifth of new drugs approved in recent years . This research compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Propriétés

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15-9-10-21-19(13-15)24-18-8-7-17(25-26-18)22-11-12-23-20(27)14-28-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUUBWQZLRQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as toluene and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but scaled up to accommodate larger quantities. This may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparaison Avec Des Composés Similaires

Structural Analogues and Heterocyclic Cores

a) Pyridazine vs. Pyrimidine Derivatives
  • Target Compound: The pyridazine core may confer distinct electronic and steric properties compared to pyrimidine-based analogs (e.g., 2e in ).
  • Imatinib Analogs : describes a pyrimidine-triazole derivative (2e) with a 30% synthetic yield. The target compound’s pyridazine scaffold might offer improved selectivity for ATX over kinase targets like Bcr-Abl .
b) 2-Aminopyridine Derivatives
  • Compounds in (e.g., 27 and 6) feature 2-aminopyridine moieties targeting nitric oxide synthase (NOS).
c) Quinazoline and Piperazine Derivatives
  • The quinazoline-based compound in includes a methoxyacetamide group, analogous to the phenoxyacetamide in the target. Quinazoline’s larger ring system may enhance DNA intercalation but reduce specificity compared to pyridazine .
  • ’s piperazine-pyrimidine derivatives (e.g., Example 72) highlight acetamide’s role in binding, though pyrimidine’s prevalence in kinase inhibitors contrasts with pyridazine’s niche applications .
a) Autotaxin Modulation
  • highlights pyridazine derivatives as ATX modulators for fibrotic diseases. The target compound’s 4-methylpyridin-2-ylamino group may mimic the trifluoromethyl-pyridinyl moiety in Example 1.1, enhancing ATX binding .
b) Enzyme Inhibition Profiles
  • Unlike NOS inhibitors in , the target compound’s phenoxyacetamide side chain may favor ATX over NOS. The ethyl linker could improve membrane permeability compared to bulkier groups in 27 .
c) Kinase Selectivity
  • Pyrimidine-triazole analogs () target kinases, but the pyridazine core likely redirects selectivity. The phenoxy group may reduce off-target effects common in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Pyridazine’s polarity may enhance aqueous solubility versus pyrimidines, though the phenoxy group could introduce hydrophobicity.
  • Metabolic Stability : The 4-methylpyridin-2-yl group may slow oxidative metabolism compared to unsubstituted pyridines in .

Activité Biologique

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through a review of relevant studies, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C20H22N6O4SC_{20}H_{22}N_6O_4S, with a molecular weight of 442.5 g/mol. It features a complex structure that includes a pyridazine ring, a phenoxyacetamide moiety, and a 4-methylpyridin-2-yl group, which contribute to its biological properties.

Synthesis Methods

The synthesis of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of the 4-Methylpyridin-2-Yl Group : A substitution reaction introduces this group to the pyridazine ring.
  • Attachment of the Aminoethyl Group : This is accomplished via nucleophilic substitution.
  • Formation of the Phenoxyacetamide Group : The final step involves amidation to attach the phenoxyacetyl moiety.

Antimicrobial Properties

Research indicates that N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that it inhibits cancer cell proliferation in several lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Mycobacterium tuberculosis.
    • Findings : The compound displayed an IC50 value of 1.5 µM against M. tuberculosis, demonstrating potential as a novel anti-tubercular agent .
  • Evaluation of Anticancer Effects :
    • Objective : To assess cytotoxicity on human cancer cell lines.
    • Findings : The compound showed selective toxicity towards cancer cells with minimal effects on normal human embryonic kidney (HEK293) cells, indicating a favorable therapeutic index .

The biological activity of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Binding : It likely interacts with cellular receptors that modulate apoptosis and cell cycle regulation.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Notes
AntimicrobialStaphylococcus aureus1.5Effective against resistant strains
AntimicrobialEscherichia coli2.0Broad-spectrum activity
AnticancerBreast cancer cells10Induces apoptosis
AnticancerLung cancer cells15Selective toxicity observed

Q & A

Q. What are the foundational synthetic routes for N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide?

The synthesis typically involves multi-step procedures:

  • Substitution reactions under alkaline conditions to introduce pyridinylamino groups (e.g., using 4-methylpyridin-2-amine and pyridazine derivatives) .
  • Reduction steps (e.g., iron powder in acidic media) to convert nitro intermediates to anilines .
  • Condensation reactions with phenoxyacetamide precursors using coupling agents like DCC or EDCI to form the final acetamide bond . Characterization via NMR spectroscopy (1H/13C) and mass spectrometry is critical for verifying structural integrity .

Q. Which analytical techniques are indispensable for confirming the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing pyridazine vs. pyridine peaks) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-amine coupling step?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic amines .
  • Catalyst optimization : Bases like NaH or K2CO3 improve nucleophilicity of the amine group .
  • Statistical Design of Experiments (DoE) : Reduces trial-and-error by systematically varying temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. How should researchers resolve discrepancies between in vitro and in vivo bioactivity data?

Methodologies include:

  • Comparative pharmacokinetic assays to assess bioavailability and metabolic stability (e.g., liver microsome studies) .
  • Target engagement studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to intended receptors .
  • Computational ADMET modeling : Predicts absorption/distribution parameters to explain in vivo efficacy gaps .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Screens against protein databases (e.g., kinase or GPCR targets) to identify binding poses .
  • Molecular Dynamics (MD) simulations : Evaluates stability of ligand-receptor complexes over time .
  • Quantum Mechanical (QM) calculations : Models electronic interactions of the pyridazine and acetamide moieties with active sites .

Q. How can byproduct formation during pyridinylamino substitution be minimized?

Mitigation strategies:

  • Controlled reagent addition : Slow introduction of electrophilic reagents reduces side reactions .
  • Temperature modulation : Lower temperatures suppress undesired polymerization .
  • Purification techniques : Use preparative HPLC or silica-gel chromatography to isolate the target compound .

Structural and Functional Analysis

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

  • Halogen introduction (Cl, F) at the pyridazine ring enhances metabolic stability but may reduce solubility. Comparative SAR studies via IC50 assays are recommended .
  • Methoxy groups on the phenoxy moiety improve membrane permeability, as shown in logP measurements .

Q. What experimental designs are optimal for studying multi-functional group reactivity?

  • Fractional factorial designs : Isolate effects of variables like solvent polarity, pH, and catalyst load .
  • Kinetic profiling : Monitors intermediate formation via stopped-flow NMR or UV-Vis spectroscopy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.